3-Bromo-5-nitro-N-propylbenzamide
Overview
Description
3-Bromo-5-nitro-N-propylbenzamide is an organic compound with the molecular formula C10H11BrN2O3 It is characterized by the presence of a bromine atom at the third position, a nitro group at the fifth position, and a propyl group attached to the nitrogen atom of the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-nitro-N-propylbenzamide typically involves the bromination of 5-nitrobenzamide followed by the introduction of the propyl group. One common method includes the following steps:
Bromination: 5-nitrobenzamide is treated with bromine in the presence of a suitable catalyst, such as iron or aluminum bromide, to introduce the bromine atom at the third position.
N-alkylation: The brominated intermediate is then reacted with propylamine under basic conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-nitro-N-propylbenzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Reduction: 3-Bromo-5-amino-N-propylbenzamide.
Oxidation: Products vary based on the specific oxidizing agent and conditions used.
Scientific Research Applications
3-Bromo-5-nitro-N-propylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-nitro-N-propylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the bromine atom can facilitate binding to target proteins.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-nitrobenzamide: Lacks the propyl group, making it less lipophilic and potentially altering its biological activity.
3-Bromo-4-nitro-N-propylbenzamide: The position of the nitro group is different, which can affect its reactivity and interactions with biological targets.
3-Chloro-5-nitro-N-propylbenzamide: The bromine atom is replaced with chlorine, which can influence its chemical properties and reactivity.
Uniqueness
3-Bromo-5-nitro-N-propylbenzamide is unique due to the specific combination of substituents on the benzamide ring, which imparts distinct chemical and biological properties. The presence of both bromine and nitro groups, along with the propyl chain, makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-bromo-5-nitro-N-propylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3/c1-2-3-12-10(14)7-4-8(11)6-9(5-7)13(15)16/h4-6H,2-3H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEIOBOAFHYCRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650383 | |
Record name | 3-Bromo-5-nitro-N-propylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929000-38-4 | |
Record name | 3-Bromo-5-nitro-N-propylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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